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molecular formula C19H17NO5 B188110 (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone CAS No. 141645-16-1

(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

Cat. No. B188110
M. Wt: 339.3 g/mol
InChI Key: ZJZKLBXEGZKOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658808B2

Procedure details

50 ml of dry xylene, 2.1 ml (8.9 mmol) of tri-n-butylamine and 10 g of the recovered molecular sieve from example 3 were heated under reflux using a Dean-Stark condenser. Then 2.20 g (5.92 mmol) of 2-(2-pentanoyloxy-5-nitrophenyl)-1-(4-methoxyphenyl)-ethanone (example 2) dissolved in 5 ml of dry xylene were added to the reaction mixture. After 8 h LC-MS analysis indicated the complete consumption of the starting material. The reaction mixture was cooled to room temperature and the molecular sievel was filtered off. After evaporation of the solvent, 2.1 ml (8.9 mmol) of tri-n-butylamine were added followed by the addition of 17.8 mmol of gaseous HCl. The resulting mixture was heated at 200° C. for 4 h until LC-MS analysis indicated the complete consumption of the 2-n-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran. The reaction mixture was cooled to room temperature and 20 ml of water and 50 ml MTBE were added. The organic phase was washed once with 25 ml of 1M aqueous HCl and 20 ml of water dried over MgSO4 and concentrated to dryness. Flash chromatography of the residue provided the pure title compound which crystallized directly to yield 1.30 g (65%).
Name
2-(2-pentanoyloxy-5-nitrophenyl)-1-(4-methoxyphenyl)-ethanone
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
17.8 mmol
Type
reactant
Reaction Step Three
Quantity
2.1 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N(CCCC)CCCC)CCC.[C:14]([O:20][C:21]1[CH:26]=[CH:25][C:24]([N+:27]([O-:29])=[O:28])=[CH:23][C:22]=1[CH2:30][C:31]([C:33]1[CH:38]=[CH:37][C:36]([O:39]C)=[CH:35][CH:34]=1)=[O:32])(=O)[CH2:15][CH2:16][CH2:17][CH3:18].Cl>C1(C)C(C)=CC=CC=1>[CH2:15]([C:14]1[O:20][C:21]2[CH:26]=[CH:25][C:24]([N+:27]([O-:29])=[O:28])=[CH:23][C:22]=2[C:30]=1[C:31](=[O:32])[C:33]1[CH:38]=[CH:37][C:36]([OH:39])=[CH:35][CH:34]=1)[CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
2-(2-pentanoyloxy-5-nitrophenyl)-1-(4-methoxyphenyl)-ethanone
Quantity
2.2 g
Type
reactant
Smiles
C(CCCC)(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)C1=CC=C(C=C1)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Step Three
Name
Quantity
17.8 mmol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
were added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
the complete consumption of the starting material
FILTRATION
Type
FILTRATION
Details
the molecular sievel was filtered off
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated at 200° C. for 4 h until LC-MS analysis
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the complete consumption of the 2-n-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
20 ml of water and 50 ml MTBE were added
WASH
Type
WASH
Details
The organic phase was washed once with 25 ml of 1M aqueous HCl and 20 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(CCC)C=1OC2=C(C1C(C1=CC=C(C=C1)O)=O)C=C(C=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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